N-(2-nitrophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
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Overview
Description
N~1~-(2-NITROPHENYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that features a nitrophenyl group, a triazine ring, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-NITROPHENYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazine Ring: Starting from appropriate precursors, the triazine ring can be synthesized through cyclization reactions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions of aromatic compounds.
Formation of the Sulfanylacetamide Moiety:
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-NITROPHENYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its unique structural features.
Materials Science: In the development of novel materials with specific properties.
Industrial Chemistry: As an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N1-(2-NITROPHENYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2-NITROPHENYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE: can be compared with other compounds featuring nitrophenyl, triazine, and sulfanylacetamide groups.
Unique Features: Its unique combination of functional groups might confer specific properties that are not present in similar compounds.
List of Similar Compounds
- N~1~-(2-NITROPHENYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE
- N~1~-(2-AMINOPHENYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE
- N~1~-(2-NITROPHENYL)-2-[(6-METHYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE
Properties
Molecular Formula |
C17H13N5O3S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(2-nitrophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H13N5O3S/c23-16(19-13-8-4-5-9-15(13)22(24)25)11-26-17-18-10-14(20-21-17)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,23) |
InChI Key |
WTQIPCMRBVHDTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=N2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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